Tacalcitol

Catalog No.
S544402
CAS No.
57333-96-7
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tacalcitol

CAS Number

57333-96-7

Product Name

Tacalcitol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-RSFVBTMBSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

1 alpha,24-dihydroxycholecalciferol, 1 alpha,24-dihydroxyvitamin D3, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer, 1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer, 1,24-dihydroxycholecalciferol, 1,24-dihydroxyvitamin D3, Curatoderm, PRI-2191, Tacalcitol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Mechanism of action in Psoriasis

Studies suggest that tacalcitol exerts its anti-psoriatic effects through multiple mechanisms, including:

  • Modulation of cell proliferation and differentiation: Tacalcitol regulates the growth and development (differentiation) of skin cells, preventing the excessive proliferation characteristic of psoriatic lesions [].
  • Immunomodulation: Tacalcitol influences the immune system by suppressing the activity of inflammatory T cells, which contribute to psoriatic inflammation [].
  • Anti-inflammatory effects: Tacalcitol downregulates the production of pro-inflammatory mediators, leading to reduced inflammation in psoriatic lesions [].

These combined mechanisms contribute to the therapeutic efficacy of tacalcitol in managing psoriasis.

Efficacy and Safety in Psoriasis Treatment

Clinical trials have demonstrated the effectiveness and safety of tacalcitol in treating various forms of psoriasis, including:

  • Chronic plaque psoriasis: Numerous studies have shown significant improvements in symptoms like redness, scaling, and thickness of psoriatic lesions with tacalcitol application compared to placebo [, ].
  • Scalp psoriasis: Research suggests that tacalcitol is an effective and well-tolerated treatment option for scalp psoriasis, improving symptoms and maintaining long-term efficacy [].
  • Refractory psoriasis: Tacalcitol has shown promising results in treating psoriasis unresponsive to other topical medications, demonstrating effectiveness with minimal side effects [].

Overall, the research evidence supports the use of tacalcitol as a safe and effective treatment for various types of psoriasis.

Ongoing Research and Future Directions

While tacalcitol is a well-established treatment for psoriasis, ongoing research continues to explore its potential applications and optimize its therapeutic use:

  • Combination therapy: Studies are investigating the effectiveness of combining tacalcitol with other medications, such as corticosteroids, to potentially improve treatment outcomes [].
  • Novel formulations: Research is exploring the development of new formulations of tacalcitol, such as nanoparticles, to enhance drug delivery and improve therapeutic efficacy.
  • Understanding long-term effects: Further research is needed to understand the long-term safety and efficacy of tacalcitol therapy for psoriasis management.

Tacalcitol is a synthetic analog of vitamin D3, specifically designed to treat mild to moderate plaque psoriasis. It belongs to the class of compounds known as hydroxy seco-steroids, with the chemical formula C27H44O3C_{27}H_{44}O_{3} and a molecular weight of approximately 416.646 g/mol. Structurally, it features hydroxy groups at the 1S and 24R positions, which contribute to its biological activity. Tacalcitol functions primarily by modulating the immune response and influencing keratinocyte proliferation and differentiation through its interaction with vitamin D receptors .

Tacalcitol's therapeutic effect in psoriasis involves modulating skin cell growth. It binds to the VDR in keratinocytes, leading to a cascade of cellular events. These include decreased proliferation of keratinocytes, increased differentiation (maturation) of skin cells, and modulation of the immune response within the skin [, ]. This combined action helps reduce inflammation and scaling associated with psoriasis.

Tacalcitol exhibits significant biological activity by reducing excessive cell turnover in the epidermis. This action is primarily mediated through its binding to vitamin D receptors located on keratinocytes, leading to a decrease in keratinocyte proliferation and an increase in differentiation . Clinical studies have shown that Tacalcitol effectively alleviates symptoms of psoriasis with relatively few adverse effects, typically limited to local irritation or mild burning sensations .

The synthesis of Tacalcitol can be achieved through multiple methods, including:

  • Horner–Wadsworth–Emmons Reaction: This method involves the reaction of phosphonates with carbonyl compounds to form alkenes that are integral to Tacalcitol's structure.
  • Multi-step Synthesis: The synthesis generally requires several steps involving functional group modifications and cyclization processes to achieve the final compound.

Each method aims to ensure high yield and purity while maintaining the structural integrity necessary for biological activity .

Tacalcitol is primarily used in dermatology for the treatment of plaque psoriasis. Its mechanism of action makes it effective in managing skin conditions characterized by rapid cell turnover. Additionally, it has potential applications in other skin disorders where vitamin D modulation may be beneficial .

Tacalcitol shares similarities with other vitamin D analogs but possesses unique characteristics that differentiate it from these compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CalcitriolC27H44O3C_{27}H_{44}O_{3}Active form of vitamin D3, used for calcium regulation
DoxercalciferolC27H44O2C_{27}H_{44}O_{2}Vitamin D2 analog, primarily used for secondary hyperparathyroidism
ParicalcitolC27H44O3C_{27}H_{44}O_{3}Selectively activates vitamin D receptors; lower risk of hypercalcemia
ErgocalciferolC28H44O2C_{28}H_{44}O_{2}Plant-derived vitamin D2; used as a dietary supplement

Uniqueness of Tacalcitol: Unlike other analogs, Tacalcitol's specific hydroxy group positioning enhances its efficacy in treating psoriasis while minimizing systemic side effects associated with calcium metabolism disturbances .

Tacalcitol emerged from efforts to synthesize vitamin D analogs with reduced hypercalcemic effects while retaining therapeutic efficacy. Initial research on vitamin D’s role in cell differentiation by Suda et al. (1981) highlighted its potential beyond calcium homeostasis, spurring interest in analogs for oncological and dermatological applications. Teijin Pharma Ltd. pioneered tacalcitol’s development, culminating in its 1993 approval in Japan for psoriasis under the brand name Bonalfa. The synthesis, optimized for industrial scalability, utilized L-valine and Inhoffen–Lythgoe diol as key starting materials, achieving gram-scale production through modified Julia olefination and HWE reactions.

Chemical Nomenclature and Classification

Tacalcitol’s systematic IUPAC name is (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyloctahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol. Classified as a secosteroid, its structure diverges from native vitamin D₃ (cholecalciferol) through hydroxylation at positions 1α and 24R (Figure 1).

Table 1: Key Chemical Properties of Tacalcitol

PropertyValue
Molecular FormulaC₂₇H₄₄O₃
Molecular Weight416.64 g/mol
CAS Registry Number57333-96-7
Solubility20 mg/mL in DMSO, ethanol
Melting Point110–112°C (monohydrate)

Position within Vitamin D Analog Research

Tacalcitol belongs to the second generation of vitamin D analogs, distinguished by targeted modifications to enhance receptor binding and metabolic stability. Unlike first-generation analogs like calcitriol (1,25-(OH)₂D₃), tacalcitol’s 24R-hydroxyl group reduces calcemic liability while preserving VDR agonism. Comparative studies highlight its superior safety profile relative to calcipotriol, another topical analog, with a 0.3% incidence of systemic side effects in clinical trials.

Table 2: Comparison of Vitamin D Analogs

AnalogStructure ModificationsPrimary UseCalcemic Risk
Calcitriol1α,25-(OH)₂D₃Chronic kidney diseaseHigh
Tacalcitol1α,24R-(OH)₂D₃PsoriasisLow
Calcipotriol1α,24S-(OH)₂D₃ + cyclopropanePsoriasisModerate

Molecular Structure and Formula

Tacalcitol is a synthetic vitamin D3 analog with the molecular formula C27H44O3 [1] [2] [3]. The compound has a molecular weight of 416.64-416.65 grams per mole [3] [6] [7]. The chemical name for tacalcitol is (1α,3β,5Z,7E,24R)-9,10-secocholesta-5,7,10(19)-triene-1,3,24-triol [6] [16].

The International Union of Pure and Applied Chemistry name for tacalcitol is (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol [7]. The Standard International Chemical Identifier Key for tacalcitol is BJYLYJCXYAMOFT-RSFVBTMBSA-N [6].

PropertyValue
Molecular FormulaC27H44O3 [1] [2] [3]
Molecular Weight416.64-416.65 g/mol [3] [6] [7]
Chemical Abstracts Service Number57333-96-7 [3] [6] [7]
Percent CompositionC 77.83%, H 10.64%, O 11.52% [6] [16]

The structure contains three hydroxyl groups located at positions 1α, 3β, and 24R, which distinguishes it from the parent vitamin D3 molecule [7] [16]. The compound is also known by several synonyms including 1α,24R-dihydroxyvitamin D3, 1α,24(R)-dihydroxycholecalciferol, and trans-calcitriol [3] [7] [16].

Stereochemistry and Conformation

Tacalcitol possesses seven defined stereocenters, contributing to its specific three-dimensional configuration [1]. The compound exists in a specific stereochemical arrangement with the (1S,3R,5Z,7E,24R) configuration [2]. The stereochemistry is critical for its biological activity and receptor binding properties.

The conformational analysis reveals that tacalcitol maintains structural similarities to vitamin D3 while incorporating unique spatial arrangements due to the additional hydroxyl group at the 24R position [15] [19]. Crystal structure studies have indicated that vitamin D analogs, including tacalcitol, exhibit unique binding conformations when compared to the natural hormone [15] [19].

Research has demonstrated that tacalcitol shows conformational flexibility in the CD ring system, similar to other vitamin D analogs [15] [19]. The modification in the side chain at position 24 provides additional rigidity to this region while maintaining the essential anchoring hydroxyl groups necessary for receptor interaction [15] [19].

Physical Properties

Thermodynamic Parameters

Tacalcitol exhibits specific thermodynamic characteristics that are important for its stability and handling. The compound has a predicted boiling point of 565.0 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure [3] [20]. The melting point has been reported as approximately 100 degrees Celsius [21] [24].

The density of tacalcitol is reported to be 1.06-1.1 ± 0.1 grams per cubic centimeter [3] [20]. The compound has a flash point of 238.4 ± 24.7 degrees Celsius [20]. The predicted pKa value is 14.43 ± 0.40, indicating its weak acidic nature [3].

Thermodynamic ParameterValue
Boiling Point565.0 ± 50.0°C at 760 mmHg [3] [20]
Melting Point~100°C [21] [24]
Density1.06-1.1 ± 0.1 g/cm³ [3] [20]
Flash Point238.4 ± 24.7°C [20]
pKa14.43 ± 0.40 [3]

Solubility Characteristics

Tacalcitol demonstrates limited water solubility, with reported values of less than 1 gram per liter in aqueous solutions [24]. The compound shows enhanced solubility in organic solvents, particularly dimethyl sulfoxide, dimethylformamide, and ethanol, with solubility values of 20 milligrams per milliliter in each of these solvents [3] [7] [9].

The solubility profile indicates that tacalcitol is highly lipophilic, consistent with its vitamin D analog structure [9]. In ethanol-phosphate buffered saline mixtures (1:3 ratio), the solubility decreases to 0.30 milligrams per milliliter [9]. The compound's low water solubility necessitates the use of appropriate solvent systems for analytical and formulation purposes.

SolventSolubility
Water<1 g/L [24]
Dimethyl Sulfoxide20 mg/mL [3] [7] [9]
Dimethylformamide20 mg/mL [3] [7] [9]
Ethanol20 mg/mL [3] [7] [9]
Ethanol:PBS (1:3)0.30 mg/mL [9]

Stability Profile

Tacalcitol exhibits stability characteristics typical of vitamin D analogs, showing sensitivity to light, temperature, and oxidative conditions [10] [23]. The compound is recommended for storage at temperatures below -20 degrees Celsius to maintain chemical stability [7] [9]. Under these conditions, tacalcitol maintains its chemical integrity for extended periods.

Studies on vitamin D compounds indicate that stability is influenced by environmental factors including light exposure, temperature elevation, and the presence of oxidizing agents [10] [23]. The compound demonstrates enhanced stability when protected from light and stored in inert atmospheres [23]. Temperature elevation above ambient conditions can lead to accelerated degradation processes.

Research has shown that vitamin D analogs, including tacalcitol, are sensitive to photodegradation, with exposure to ultraviolet light causing structural modifications [10] [23]. The stability profile necessitates careful handling procedures and appropriate storage conditions to maintain compound integrity during analytical procedures and formulation development.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for tacalcitol through both proton and carbon-13 analyses [4] [8]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the molecule, including those associated with the hydroxyl groups, methyl substituents, and the conjugated diene system [26] [29].

Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the 27 carbon atoms present in the tacalcitol structure [26] [28]. The spectrum typically displays signals in the aliphatic region (10-50 parts per million), the olefinic carbon region (115-140 parts per million), and signals corresponding to carbon atoms adjacent to hydroxyl groups (50-80 parts per million) [26] [28].

The nuclear magnetic resonance data for tacalcitol follows patterns similar to other vitamin D analogs, with characteristic chemical shifts reflecting the secosteroid structure and the presence of the conjugated triene system [4] [8]. Detailed spectroscopic analysis reveals the specific chemical environments of each carbon and hydrogen atom within the molecule.

Mass Spectrometry Profiles

Mass spectrometry analysis of tacalcitol reveals a molecular ion peak at mass-to-charge ratio 417 (M+H+) under positive ion electrospray ionization conditions [8]. The compound exhibits characteristic fragmentation patterns typical of vitamin D analogs when subjected to collision-induced dissociation [33] [35].

Gas chromatography-mass spectrometry analysis of trimethylsilyl derivatives of tacalcitol provides enhanced structural information through electron impact ionization [35]. This technique reveals fragmentation patterns that are diagnostic for the vitamin D3 skeleton and its side-chain modifications [35]. The mass spectrometric behavior shows similarities to other vitamin D compounds while displaying unique fragmentation corresponding to the 24-hydroxyl substitution.

Liquid chromatography-mass spectrometry analysis offers superior sensitivity compared to gas chromatography-mass spectrometry methods, with signal-to-noise ratios typically ten times greater [35]. The atmospheric pressure chemical ionization technique provides primarily molecular ion information with limited fragmentation, making it suitable for quantitative analysis but less informative for structural elucidation [35].

Infrared and Ultraviolet Spectroscopy

Ultraviolet spectroscopy of tacalcitol reveals characteristic absorption maxima at 264-265 nanometers when measured in ethanol solution [16] [31]. This absorption corresponds to the conjugated triene system present in the vitamin D structure [16] [31]. The ultraviolet absorption profile is consistent with other vitamin D analogs and reflects the extended conjugation in the secosteroid framework.

Infrared spectroscopy provides information about the functional groups present in tacalcitol, particularly the hydroxyl groups and the carbon-carbon double bonds [30]. The spectrum shows characteristic stretching frequencies for O-H bonds typically appearing in the 3200-3600 wavenumber region, and C=C stretching vibrations in the 1600-1650 wavenumber region [30].

The spectroscopic characteristics of tacalcitol are consistent with its structural features and provide valuable fingerprint information for compound identification and purity assessment [16] [30] [31]. The combination of ultraviolet and infrared data supports structural assignments and enables monitoring of chemical stability under various conditions.

Crystallographic Properties

Tacalcitol appears as a white crystalline solid under standard conditions [7] [16]. The crystalline form exhibits properties typical of vitamin D analogs, with the solid-state structure influenced by the presence of multiple hydroxyl groups that can participate in hydrogen bonding interactions [15].

Crystal structure studies of related vitamin D analogs have provided insights into the three-dimensional arrangements of these compounds in the solid state [15] [19]. The crystallographic data reveal that tacalcitol and similar compounds adopt conformations that optimize intermolecular interactions while maintaining the essential structural features necessary for biological activity [15] [19].

The solid-state properties of tacalcitol are important for pharmaceutical formulation and stability considerations [7]. The crystalline nature of the compound influences its dissolution characteristics and bioavailability when formulated for topical applications [7].

Structural Relationship to Vitamin D3 and Analogs

Tacalcitol belongs to the family of vitamin D3 analogs and shares the fundamental secosteroid structure characteristic of this class of compounds [15] [17] [19]. The compound differs from the natural hormone calcitriol (1α,25-dihydroxyvitamin D3) by the substitution of a 24R-hydroxyl group in place of the 25-hydroxyl group [17] [19].

The structural modifications in tacalcitol compared to vitamin D3 include the presence of 1α-hydroxyl and 24R-hydroxyl groups [7] [17]. These modifications alter the compound's biological activity profile while maintaining the essential vitamin D receptor binding characteristics [17] [19]. The 24R-hydroxyl substitution provides enhanced metabolic stability compared to the natural 25-hydroxyl position.

Comparative studies with other vitamin D analogs demonstrate that tacalcitol exhibits unique binding conformations when interacting with the vitamin D receptor [15] [17] [19]. The structural relationship to calcitriol and other analogs such as calcipotriol involves shared core structural features with distinct side-chain modifications that determine specific biological properties [17] [25].

CompoundHydroxyl PositionsKey Structural Difference
Vitamin D3NoneParent compound
Calcitriol1α, 25Natural hormone
Tacalcitol1α, 24R24R vs 25 substitution [17] [19]
Calcipotriol1α, 25, with modified side chainCyclopropyl ring modification [25]

Purity

98% by HPLC; 98% atom D; ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

Tag

Vitamin D3 Impurities

UNII

C2W72OJ5ZU

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AX - Other antipsoriatics for topical use
D05AX04 - Tacalcitol

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

57333-96-7

Wikipedia

Tacalcitol

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15
BASG Product Information: Curatoderm (tacalcitol) topical

Explore Compound Types